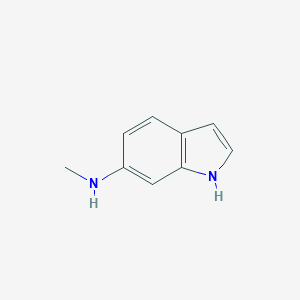

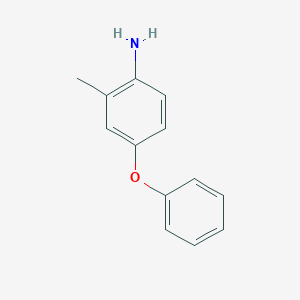

N-methyl-1H-indol-6-amine

Descripción general

Descripción

“N-methyl-1H-indol-6-amine” is a compound with the IUPAC name 1-methyl-1H-indol-6-amine . It has a molecular weight of 146.19 . The compound is also available in a hydrochloride form .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The InChI code for “N-methyl-1H-indol-6-amine” is 1S/C9H10N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Aplicaciones Científicas De Investigación

Antiviral Applications

Indole derivatives have been recognized for their antiviral properties. For instance, a compound isolated from an acid fungal strain showed significant protection against H1N1 virus-induced cytopathic effects . While this is not directly related to N-methyl-1H-indol-6-amine, it suggests that similar compounds could potentially be explored for antiviral applications.

Anti-inflammatory and Analgesic Applications

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. For example, specific compounds have shown these effects along with a lower ulcerogenic index compared to traditional medications . This indicates that N-methyl-1H-indol-6-amine could be investigated for its potential in treating inflammation and pain.

Anticancer Applications

Indole derivatives are also being studied for their anticancer effects. The diverse biological activities of these compounds, including their role in cell signaling pathways, make them candidates for cancer research . N-methyl-1H-indol-6-amine may have similar properties that could be beneficial in this field.

Antioxidant Applications

The antioxidant properties of indole derivatives are another area of interest. These compounds can help in neutralizing free radicals, which are linked to various diseases . Research into N-methyl-1H-indol-6-amine could uncover its potential as an antioxidant.

Antimicrobial Applications

Indole derivatives possess antimicrobial activities against a range of pathogens. This broad-spectrum activity makes them valuable in the development of new antimicrobial agents . N-methyl-1H-indol-6-amine might share these properties and could be used in antimicrobial research.

Antidiabetic Applications

The potential of indole derivatives in managing diabetes is another promising application. Their role in regulating glucose levels and insulin sensitivity is an active area of study . N-methyl-1H-indol-6-amine could also be explored for its antidiabetic effects.

Antimalarial Applications

Indole derivatives have shown effectiveness against malaria, a disease caused by Plasmodium parasites. Their ability to interfere with the life cycle of the parasite is particularly noteworthy . N-methyl-1H-indol-6-amine may have similar applications in antimalarial research.

Neuroprotective Applications

Finally, indole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases . The exploration of N-methyl-1H-indol-6-amine in this context could lead to new insights and treatments.

Mecanismo De Acción

While the specific mechanism of action for “N-methyl-1H-indol-6-amine” is not mentioned in the search results, indole derivatives are known to exhibit wide-ranging biological activity . They are found in a diverse array of biologically significant natural compounds and play a main role in cell biology .

It is stored at a temperature of 4 degrees and is in the form of oil . The hydrochloride form of the compound is a powder .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

N-methyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEESXYFZHDVDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1H-indol-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)

![Phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B173280.png)